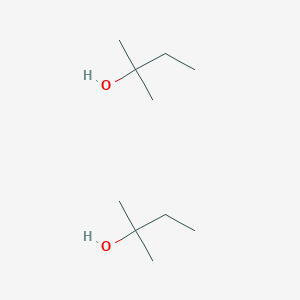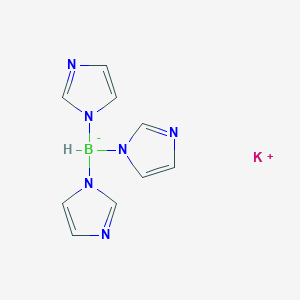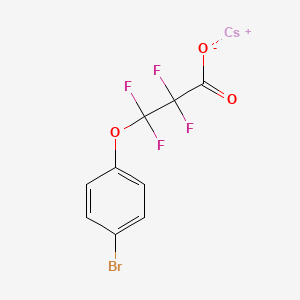
4-Nitrophenoxytetrafluoropropionic acid Cs salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenoxytetrafluoropropionic acid Cs salt is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group (-NO2) attached to a phenol ring, which is further connected to a tetrafluoropropionic acid moiety, and a cesium (Cs) cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenoxytetrafluoropropionic acid Cs salt typically involves the nitration of phenol followed by the introduction of the tetrafluoropropionic acid group. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. Subsequently, the tetrafluoropropionic acid group is introduced through a series of reactions involving fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and specialized equipment for handling fluorinating agents. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenoxytetrafluoropropionic acid Cs salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Substitution reactions can be facilitated by nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of nitroso compounds or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenoxytetrafluoropropionic acid Cs salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological systems.
Industry: The compound is utilized in the production of advanced materials and in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Nitrophenoxytetrafluoropropionic acid Cs salt exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The cesium cation may influence the solubility and stability of the compound, enhancing its reactivity.
Comparación Con Compuestos Similares
4-Nitrophenoxytetrafluoropropionic acid Cs salt is unique due to its combination of functional groups and the presence of the cesium cation. Similar compounds include:
4-Nitrophenol: Lacks the tetrafluoropropionic acid group.
Tetrafluoropropionic acid: Does not contain the nitro group or cesium cation.
Cesium salts of other acids: Different functional groups attached to the cesium cation.
These compounds differ in their reactivity, applications, and biological activity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-(4-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO5.Cs/c10-8(11,7(15)16)9(12,13)19-6-3-1-5(2-4-6)14(17)18;/h1-4H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWIWGTXYKGAGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4CsF4NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














